Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which combines a pyridine ring, a triazolopyridazine moiety, and a piperazine ring. These structural features contribute to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions to form the triazolopyridazine ring.
Thioacetylation: The triazolopyridazine intermediate is then reacted with a thioacetylating agent, such as thioacetic acid or its derivatives, to introduce the thioacetyl group.
Piperazine Coupling: The thioacetylated intermediate is coupled with ethyl piperazine-1-carboxylate under conditions that facilitate nucleophilic substitution, often using a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) on the pyridine ring can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl ester can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2, which are implicated in cancer progression.
Biological Research: It is used to investigate the mechanisms of cell signaling and apoptosis in cancer cells.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Apoptosis Induction: By inhibiting these kinases, the compound can induce apoptosis in cancer cells, leading to reduced tumor growth.
Comparison with Similar Compounds
Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can be compared with other kinase inhibitors:
Foretinib: Another c-Met and VEGFR-2 inhibitor, but with a different chemical structure.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Targets multiple kinases involved in tumor growth and angiogenesis.
These comparisons highlight the unique structural features and potential advantages of this compound in terms of specificity and efficacy.
Properties
IUPAC Name |
ethyl 4-[2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-2-29-19(28)25-11-9-24(10-12-25)17(27)13-30-18-22-21-16-7-6-15(23-26(16)18)14-5-3-4-8-20-14/h3-8H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUJAWDNWLRWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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